(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride chemical properties
(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Properties, Analysis, and Applications
Abstract
(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the pyrrolidine scaffold, a motif prevalent in numerous biologically active molecules, this compound serves as a critical building block in the synthesis of complex drug candidates.[1][2] Its defined stereochemistry at the C5 position is paramount, often dictating the specific interactions with biological targets and influencing the efficacy and selectivity of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining robust analytical methods for its characterization, exploring its applications, and summarizing essential safety and handling protocols.
The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, ring is a five-membered saturated heterocycle that is frequently incorporated into the design of novel therapeutics.[2] Its prevalence stems from a combination of favorable characteristics:
-
Improved Physicochemical Properties: The polar lactam group can enhance aqueous solubility and serve as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological receptors.[1]
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Stereochemical Complexity: The non-planar, sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of well-defined three-dimensional structures, which is crucial for exploring pharmacophore space and achieving target selectivity.[2][3]
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Synthetic Versatility: The pyrrolidine ring can be synthesized and functionalized through a wide array of established chemical methodologies.[4]
(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride embodies these advantages, offering a primary amine for further chemical elaboration while maintaining a fixed stereocenter. This makes it a valuable chiral synthon for building complex molecules where specific stereoisomers are required for biological activity.
Physicochemical Properties
A clear understanding of the compound's properties is fundamental for its use in research and development. The key physicochemical data for (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride | [5] |
| CAS Number | 1956434-90-4 | [5][6] |
| Molecular Formula | C₅H₁₁ClN₂O | |
| Molecular Weight | 150.61 g/mol | [7][8] |
| Appearance | White to yellow powder or crystals | |
| Purity | ≥96% (Typical) | [6] |
| InChI Key | UJBDBOYWHDPFLK-PGMHMLKASA-N | [6] |
| Canonical SMILES | C1CNC1=O.Cl | [8] |
| Storage Temperature | Inert atmosphere, 2-8°C | [6] |
Solubility Profile (Expert Assessment): As a hydrochloride salt of a primary amine, the compound is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be lower in less polar solvents like acetonitrile and significantly limited in aprotic solvents such as dichloromethane, ethyl acetate, or ethers. This profile is advantageous for its use in aqueous biological assays and for purification via crystallization.
Synthesis and Manufacturing Considerations
While specific proprietary synthesis routes may vary, a plausible and logical synthetic pathway for (R)-5-(Aminomethyl)pyrrolidin-2-one can be conceptualized starting from a readily available chiral precursor, such as L-Glutamic acid. This retro-synthetic approach highlights the key chemical transformations required.
Causality Behind Experimental Choices:
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Step 1 (Cyclization): L-Glutamic acid readily cyclizes upon heating to form (S)-Pyroglutamic acid, a stable five-membered lactam. This establishes the core ring structure.
-
Step 2 (Activation & Amide Formation): The carboxylic acid must be converted to a group that can be selectively reduced in the presence of the lactam carbonyl. Converting it to a Weinreb amide or a similar species can be an effective strategy before reduction.
-
Step 3 (Selective Reduction): Reagents like borane-tetrahydrofuran complex (BH₃•THF) are often used for the selective reduction of amides or carboxylic acids to amines without affecting the more stable lactam carbonyl. The stereochemistry at the C5 position is retained during this process.
-
Step 4 (Salt Formation): The final free base is often an oil or a low-melting solid. Conversion to the hydrochloride salt by treatment with HCl in a suitable solvent (like isopropanol or diethyl ether) typically yields a stable, crystalline solid that is easier to handle, purify, and weigh accurately.
Analytical Characterization and Quality Control
Robust analytical methods are essential to confirm the identity, purity, and quality of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. The following protocols provide a framework for comprehensive characterization.
Identity Confirmation
Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure and stereochemical integrity.
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Methodology:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results (¹H NMR in D₂O):
-
-CH(R)-CH₂NH₃⁺: A multiplet around 3.8-4.0 ppm.
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-CH₂NH₃⁺: A multiplet (often an AB quartet) around 3.1-3.3 ppm.
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Ring Protons (-CH₂CH₂-): Complex multiplets between 1.9-2.5 ppm.
-
-
Scientist's Note: The use of D₂O will cause the exchange of labile protons (N-H and NH₃⁺), simplifying the spectrum. In DMSO-d₆, these protons would be visible as broad signals. The complexity of the ring proton signals is due to diastereotopicity.
Protocol 4.1.2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the free base.
-
Methodology:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly or via Liquid Chromatography (LC) into the mass spectrometer.
-
Acquire data in positive electrospray ionization (ESI+) mode.
-
-
Expected Results:
-
The primary ion observed will be the protonated free base [M+H]⁺ at an m/z of approximately 115.1. The molecular weight of the free base C₅H₁₀N₂O is 114.15 g/mol .[9]
-
-
Rationale: ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and clearly showing the parent ion.
Purity and Assay Determination
Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the compound and quantify it against a reference standard.
-
Methodology:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acid protonates the amine, ensuring good peak shape and minimizing tailing.[10] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the column.[10] |
| Gradient | 5% B to 95% B over 15 minutes | A standard gradient to elute the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column.[10] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~210 nm | The lactam carbonyl group provides UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
-
Self-Validation: The method's robustness can be confirmed by assessing linearity with a calibration curve, determining the limit of detection (LOD) and quantification (LOQ), and evaluating precision through replicate injections.
Applications in Research and Drug Development
(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is primarily utilized as a specialized building block in synthetic organic chemistry.[11]
-
Key Intermediate in Pharmaceutical Synthesis: Its structure is particularly relevant for the development of drugs targeting the central nervous system (CNS). The pyrrolidine ring is a common feature in neuroactive compounds, and the aminomethyl side chain provides a reactive handle for constructing more complex molecules.[11]
-
Chiral Scaffolding: In modern drug design, controlling stereochemistry is non-negotiable. Using a pre-defined chiral building block like this compound saves synthetic steps and avoids costly chiral separations later in the synthesis. The (R)-configuration may be essential for fitting into a specific enzyme active site or receptor binding pocket.[2]
-
Biochemical Research: The compound can be used in studies related to neurotransmitter activity and receptor binding to help elucidate the mechanisms of action for more complex neuroactive agents.[11]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The compound is classified with several hazards.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Skin Irritation | Skin Irrit. 2 | Warning: Causes skin irritation. | [5][12] |
| Eye Irritation | Eye Irrit. 2A | Warning: Causes serious eye irritation. | [5][12] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning: May cause respiratory irritation. | [5] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[12]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[12]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
If inhaled: Move person to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting.
-
In all cases of significant exposure, seek medical advice.
-
Conclusion
(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and development. Its well-defined structure, chirality, and versatile reactivity make it a valuable asset for medicinal chemists aiming to synthesize novel therapeutics with high specificity and efficacy. By understanding its properties, employing robust analytical techniques for its quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.
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Figure 2. Structure with atom numbering for NMR assignment.
